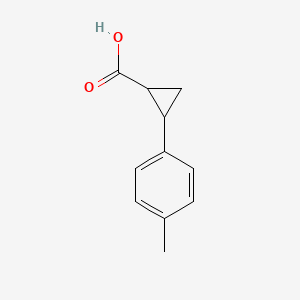

2-(p-Tolyl)cyclopropanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-2-4-8(5-3-7)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGYDDATWSBNEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00901543 | |

| Record name | NoName_674 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869941-94-6 | |

| Record name | 2-(4-methylphenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(p-Tolyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physical properties of 2-(p-Tolyl)cyclopropanecarboxylic acid (CAS 869941-94-6), a molecule of interest in organic synthesis and medicinal chemistry. A critical challenge in the study of this compound is the limited availability of experimental data. This guide directly addresses this scarcity by presenting predicted property values, contextualizing them with experimental data from its close structural isomer, 1-(p-Tolyl)cyclopropanecarboxylic acid (CAS 83846-66-6), and establishing a framework for its empirical determination through standardized protocols. The document delves into the core physicochemical properties, including stereochemistry, melting and boiling points, solubility, and acidity (pKa). Furthermore, it provides a detailed projection of its spectral characteristics (¹H NMR, ¹³C NMR, IR) and outlines robust methodologies for their experimental validation. This guide is intended to serve as a foundational resource for researchers, enabling a deeper understanding and informed application of this compound in drug discovery and development.

Introduction and Structural Elucidation

This compound belongs to the class of aryl-substituted cyclopropanes, a structural motif valued in medicinal chemistry for its ability to impart conformational rigidity and unique metabolic profiles to drug candidates. The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) confers distinct reactivity and stereochemical properties.

A crucial point of clarification is the distinction between two constitutional isomers:

-

This compound (CAS 869941-94-6): The subject of this guide, where the p-tolyl and carboxylic acid groups are attached to adjacent carbon atoms of the cyclopropane ring.

-

1-(p-Tolyl)cyclopropanecarboxylic acid (CAS 83846-66-6): A geminal-disubstituted isomer where both groups are attached to the same carbon atom.

The 2-substituted isomer can exist as stereoisomers (cis/trans and enantiomers), which can significantly influence its biological activity and physical properties. This guide will primarily focus on the properties of the trans-isomer, which is often the thermodynamically more stable configuration.

Core Physical Properties: A Data-Driven Analysis

As of the latest literature review, experimental data for this compound is not widely published. Commercial suppliers list the compound but do not provide verified physical properties.[1][2][3] Therefore, we present a combination of predicted data for the target molecule and experimental data for its 1-substituted isomer to provide a functional baseline.

| Property | This compound | 1-(p-Tolyl)cyclopropanecarboxylic acid | Data Type & Source |

| Molecular Formula | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ | - |

| Molecular Weight | 176.21 g/mol | 176.21 g/mol | - |

| Melting Point | Not available | 109-114 °C | Experimental[4] |

| Boiling Point | 333.7 ± 31.0 °C | Not available | Predicted[3] |

| pKa | 4.60 ± 0.10 | Not available | Predicted[3] |

| Density | ~1.1 g/cm³ | Not available | Predicted[3] |

Expert Insights:

-

Melting Point: The experimental melting point of the 1-isomer (109-114 °C) is influenced by strong intermolecular hydrogen bonding between carboxylic acid groups and π-π stacking interactions from the aromatic rings.[4] It is reasonable to hypothesize that the 2-isomer will have a similar, though not identical, melting point, as these intermolecular forces will still be present. Differences in crystal packing due to the altered substitution pattern will be the primary determinant of any variance.

-

Boiling Point: The high predicted boiling point is characteristic of carboxylic acids, which form stable hydrogen-bonded dimers in the liquid and vapor phases.

-

Acidity (pKa): The predicted pKa of 4.60 is comparable to that of unsubstituted cyclopropanecarboxylic acid (~4.65).[5] This suggests the p-tolyl group, being weakly electron-donating, has a minimal electronic effect on the acidity of the carboxyl group in this configuration.

Spectroscopic Signature: Prediction and Interpretation

No published spectra are available for this compound. However, a reliable spectroscopic profile can be predicted based on the known chemical shifts and absorption frequencies of its constituent functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by features of the carboxylic acid and the substituted benzene ring.

-

O-H Stretch: A very broad and strong absorption band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6]

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.[6]

-

Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Overtone bands in the 1600-2000 cm⁻¹ region and fundamental stretching peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

-

Cyclopropane C-H Stretch: Absorptions typically found around 3000-3100 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides the most direct evidence for the 2-substituted pattern.

-

Carboxylic Acid Proton (-COOH): A broad singlet, highly deshielded, appearing far downfield between 10-12 ppm.[7] This signal will disappear upon shaking the sample with D₂O.

-

Aromatic Protons (p-tolyl): Two doublets in the 7.0-7.3 ppm region, characteristic of a 1,4-disubstituted (para) benzene ring. Each doublet will integrate to 2H.

-

Cyclopropane Protons (-CH-): These protons reside in a complex, shielded environment. They will appear as multiplets in the upfield region, likely between 1.0-2.5 ppm. The trans-isomer would exhibit distinct coupling constants between the vicinal protons on the ring.

-

Methyl Protons (-CH₃): A sharp singlet integrating to 3H, located around 2.3 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will confirm the number of unique carbon environments.

-

Carbonyl Carbon (-COOH): The most deshielded carbon, appearing in the 170-185 ppm range.[6]

-

Aromatic Carbons: Four signals are expected: two for the substituted carbons (ipso- and the carbon attached to the methyl group) and two for the unsubstituted CH carbons. These typically appear between 120-140 ppm.

-

Cyclopropane Carbons (-CH-): These carbons are highly shielded due to the ring strain and will appear far upfield, typically between 10-30 ppm.[8]

-

Methyl Carbon (-CH₃): A shielded carbon signal around 21 ppm.

Methodologies for Experimental Determination

To move from predicted to empirical data, rigorous experimental validation is necessary. The following section details the standard protocols for determining the core physical properties.

Melting Point Determination (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is the gold-standard for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

Protocol:

-

Sample Preparation: Accurately weigh 1-5 mg of the crystalline this compound into an aluminum DSC pan.

-

Sealing: Crimp the pan with a lid to encapsulate the sample.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Initiate a heating program, typically ramping the temperature from ambient to well above the expected melting point at a constant rate (e.g., 10 °C/min).

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Analysis: The melting event is observed as an endothermic peak. The onset temperature of this peak is reported as the melting point. The peak's sharpness provides an indication of purity.

Solubility Assessment

Solubility is a critical parameter for drug development, influencing formulation and bioavailability. A tiered screening approach is efficient.

Protocol:

-

Solvent Selection: Choose a diverse panel of pharmaceutically relevant solvents (e.g., water, PBS pH 7.4, ethanol, DMSO, acetone, dichloromethane).

-

Initial Screening: To approximately 1 mg of the compound in a small vial, add the solvent dropwise (e.g., 100 µL increments) with vortexing.

-

Categorization: Classify solubility qualitatively:

-

Very Soluble: < 1 mL of solvent required.

-

Soluble: 1-10 mL of solvent required.

-

Sparingly Soluble: 10-100 mL of solvent required.

-

Insoluble: > 100 mL of solvent required.

-

-

Quantitative Analysis (HPLC): For key solvents, prepare saturated solutions by adding excess solid to the solvent and equilibrating (e.g., 24h at 25 °C). Centrifuge to pellet undissolved solid, then analyze the supernatant concentration via a calibrated HPLC method.

Synthesis and Purification Context

The physical properties of a compound are intrinsically linked to its purity. The synthesis of 2-arylcyclopropanecarboxylic acids can be achieved through several routes, often involving the cyclopropanation of a corresponding cinnamic acid derivative. Understanding the synthesis provides insight into potential impurities that might affect physical property measurements.

Post-synthesis, purification via column chromatography or recrystallization is essential to isolate the desired stereoisomer and remove starting materials or byproducts. The final purity should be confirmed (e.g., by HPLC or qNMR) before any physical property measurements are considered definitive.

Conclusion

While a comprehensive experimental profile of this compound remains to be fully elucidated in public literature, this guide establishes a robust, scientifically-grounded framework for its study. By integrating predicted data, comparative analysis with a close isomer, and detailed methodologies for empirical validation, researchers are equipped with the necessary tools and insights to confidently work with this compound. The provided spectral predictions and standardized protocols form a self-validating system, ensuring that as experimental data becomes available, it can be reliably benchmarked and interpreted. This foundational understanding is paramount for leveraging the unique structural characteristics of this compound in the rational design of new chemical entities.

References

-

PubChem. (n.d.). 1-(p-Tolyl)cyclopropanecarboxylic acid. National Center for Biotechnology Information. Retrieved from a valid URL.[9]

-

PubChem. (n.d.). Methyl 1-(p-tolyl)cyclopropanecarboxylate. National Center for Biotechnology Information. Retrieved from a valid URL.[10]

-

Smolecule. (n.d.). Buy 1-(p-Tolyl)cyclopropanecarboxylic acid | 83846-66-6. Retrieved from a valid URL.[4]

-

Fisher Scientific. (n.d.). Cyclopropanecarboxylic acids and derivatives. Retrieved from a valid URL.[11]

-

PubChem. (n.d.). trans-2-Phenylcyclopropanecarboxylic acid. National Center for Biotechnology Information. Retrieved from a valid URL.[12]

-

Santa Cruz Biotechnology, Inc. (n.d.). 2-p-Tolyl-cyclopropanecarboxylic acid. Retrieved from a valid URL.[1]

-

SpectraBase. (n.d.). 1-p-Tolylcyclopropanecarboxylic acid. Wiley-VCH GmbH. Retrieved from a valid URL.[13]

-

ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. Retrieved from a valid URL.[14]

-

ChemicalBook. (n.d.). Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum. Retrieved from a valid URL.[15]

-

ChemicalBook. (n.d.). Cyclopropanecarboxylic acid(1759-53-1) 13C NMR spectrum. Retrieved from a valid URL.[16]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. Retrieved from a valid URL.[17]

-

NIST. (n.d.). Cyclopropanecarboxylic acid. NIST Chemistry WebBook. Retrieved from a valid URL.[18]

-

Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. Retrieved from a valid URL.[19]

-

MySkinRecipes. (n.d.). trans-2-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid. Retrieved from a valid URL.[20]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from a valid URL.[21]

-

ChemicalBook. (n.d.). Cyclopropanecarboxylic acid(1759-53-1)IR1. Retrieved from a valid URL.[22]

-

LookChem. (n.d.). Cas 869941-94-6, 2-P-TOLYL-CYCLOPROPANECARBOXYLIC ACID. Retrieved from a valid URL.[2]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from a valid URL.[23]

-

ChemicalBook. (n.d.). 2-P-TOLYL-CYCLOPROPANECARBOXYLIC ACID CAS#: 869941-94-6. Retrieved from a valid URL.[3]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from a valid URL.[6]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from a valid URL.[24]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from a valid URL.[8]

-

Wikipedia. (n.d.). Cyclopropanecarboxylic acid. Retrieved from a valid URL.[5]

-

Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid. Retrieved from a valid URL.[25]

-

PubChem. (n.d.). trans-2-Formylcyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from a valid URL.[26]

-

NIST. (n.d.). Cyclopropanecarboxylic acid chloride. NIST Chemistry WebBook. Retrieved from a valid URL.[27]

-

ChemicalBook. (n.d.). 1-Hydroxy-1-cyclopropanecarboxylic acid(17994-25-1) 1H NMR spectrum. Retrieved from a valid URL.[28]

-

Fisher Scientific. (n.d.). 2-Methylcyclopropanecarboxylic acid, cis + trans, 96%. Retrieved from a valid URL.[29]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from a valid URL.[7]

-

SpectraBase. (n.d.). Cyclopropanecarboxylic acid, propyl ester - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH. Retrieved from a valid URL.[30]

-

PubMed. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. National Center for Biotechnology Information. Retrieved from a valid URL.[31]

Sources

- 1. scbt.com [scbt.com]

- 2. Cas 869941-94-6,2-P-TOLYL-CYCLOPROPANECARBOXYLIC ACID | lookchem [lookchem.com]

- 3. 2-P-TOLYL-CYCLOPROPANECARBOXYLIC ACID CAS#: 869941-94-6 [chemicalbook.com]

- 4. Buy 1-(p-Tolyl)cyclopropanecarboxylic acid | 83846-66-6 [smolecule.com]

- 5. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 1-(p-Tolyl)cyclopropanecarboxylic acid | C11H12O2 | CID 98639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl 1-(p-tolyl)cyclopropanecarboxylate | C12H14O2 | CID 57443305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Cyclopropanecarboxylic acids and derivatives | Fisher Scientific [fishersci.com]

- 12. trans-2-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 237413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]

- 16. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR spectrum [chemicalbook.com]

- 17. rsc.org [rsc.org]

- 18. Cyclopropanecarboxylic acid [webbook.nist.gov]

- 19. youtube.com [youtube.com]

- 20. trans-2-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid [myskinrecipes.com]

- 21. Cyclopropane synthesis [organic-chemistry.org]

- 22. Cyclopropanecarboxylic acid(1759-53-1) IR Spectrum [chemicalbook.com]

- 23. organicchemistrydata.org [organicchemistrydata.org]

- 24. organicchemistrydata.org [organicchemistrydata.org]

- 25. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]

- 26. trans-2-Formylcyclohexanecarboxylic acid | C8H12O3 | CID 53867907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. Cyclopropanecarboxylic acid chloride [webbook.nist.gov]

- 28. 1-Hydroxy-1-cyclopropanecarboxylic acid(17994-25-1) 1H NMR [m.chemicalbook.com]

- 29. 2-Methylcyclopropanecarboxylic acid, cis + trans, 96% | Fisher Scientific [fishersci.ca]

- 30. spectrabase.com [spectrabase.com]

- 31. Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(p-Tolyl)cyclopropanecarboxylic Acid

This document provides a comprehensive technical guide to the spectroscopic analysis of this compound (CAS 869941-94-6).[1][2][3] Intended for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of data. It delves into the causality behind experimental choices, the principles of spectral interpretation for this specific molecular architecture, and provides field-proven protocols to ensure data integrity and reproducibility.

The molecule, with a molecular formula of C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol , presents a unique combination of three key structural motifs: a strained cyclopropane ring, a para-substituted aromatic (tolyl) group, and a carboxylic acid function.[1] Each of these features imparts a distinct and identifiable signature in its spectroscopic profile, which we will explore in detail.

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of this compound. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the connectivity, chemical environment, and stereochemistry of the molecule.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The Causality Behind ¹H NMR Analysis

The proton NMR spectrum of this molecule is highly informative due to the distinct chemical environments of the protons. The cyclopropane ring, in particular, exhibits characteristic upfield shifts and complex coupling patterns. This shielding is a well-documented phenomenon attributed to an aromatic-like ring current involving the σ-electrons of the strained three-membered ring.[4] The rigidity of the cyclopropane ring also fixes the spatial relationships between its protons, leading to predictable, though often complex, geminal and vicinal coupling constants.[5][6] The para-substituted tolyl group provides a simple, clean AA'BB' system, while the acidic proton of the carboxyl group is highly deshielded and often broadened by hydrogen bonding and chemical exchange.[7]

Trustworthiness: A Self-Validating ¹H NMR Protocol

A robust experimental protocol is critical for obtaining high-quality, reproducible NMR data. The following workflow is designed to be self-validating by incorporating systematic checks.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for initial analysis.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if quantitative analysis or precise referencing is required, although modern spectrometers can reference the residual solvent peak.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the cyclopropyl protons.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

-

-

Validation & Confirmation:

-

To confirm the identity of the acidic proton, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signal corresponding to the carboxylic acid proton will disappear due to proton-deuterium exchange.[7]

-

Data Interpretation & Predicted ¹H NMR Data

The spectrum is analyzed by integrating the signals to determine proton ratios and by measuring chemical shifts (δ) and coupling constants (J) to deduce the structure.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Notes |

| Carboxylic Acid (-COOH) | > 10.0 | broad singlet | - | Chemical shift is concentration-dependent and the signal disappears upon D₂O exchange.[7] |

| Aromatic (Tolyl, Hortho) | ~7.15 | doublet | ~8.0 | Protons ortho to the cyclopropyl group. Part of an AA'BB' system. |

| Aromatic (Tolyl, Hmeta) | ~7.05 | doublet | ~8.0 | Protons meta to the cyclopropyl group. Part of an AA'BB' system. |

| Cyclopropyl (-CH-) | 1.5 - 2.6 | multiplet | various | Complex region due to overlapping signals and cis/trans couplings. The proton attached to the carboxyl-bearing carbon will be the most deshielded. |

| Cyclopropyl (-CH₂-) | 1.0 - 1.8 | multiplet | various | These protons are highly shielded due to the ring's anisotropy.[4] |

| Methyl (-CH₃) | ~2.30 | singlet | - | Typical chemical shift for a methyl group attached to a benzene ring. |

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Experience: The Causality Behind ¹³C NMR Analysis

¹³C NMR spectroscopy complements the ¹H NMR data by providing a direct count of the unique carbon atoms in the molecule. The chemical shift of each carbon is highly sensitive to its hybridization and electronic environment. The carboxylic carbonyl carbon is significantly deshielded, appearing far downfield.[8] The carbons of the tolyl group can be readily assigned based on established substituent effects, while the sp³-hybridized cyclopropyl carbons are found in the shielded, upfield region of the spectrum.[9]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup & Data Acquisition:

-

Switch the spectrometer probe to the ¹³C frequency.

-

Acquire a standard proton-decoupled ¹³C spectrum. This common experiment provides a single peak for each unique carbon atom.

-

A sufficient number of scans is required (often several hundred to thousands) to achieve a good signal-to-noise ratio.

-

-

Advanced Experiments (Optional):

-

Run a DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiment to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons. This is invaluable for assigning the cyclopropyl and aromatic carbons definitively.

-

Data Interpretation & Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Notes |

| Carboxylic Acid (-C OOH) | 175 - 180 | The most deshielded carbon, typical for a carboxylic acid.[8] |

| Aromatic (Tolyl, Cipso-Cyclopropyl) | 138 - 142 | Quaternary carbon attached to the cyclopropane ring. |

| Aromatic (Tolyl, Cipso-Methyl) | 135 - 138 | Quaternary carbon attached to the methyl group. |

| Aromatic (Tolyl, Cortho) | ~129 | CH carbons ortho to the cyclopropyl group. |

| Aromatic (Tolyl, Cmeta) | ~126 | CH carbons meta to the cyclopropyl group. |

| Cyclopropyl (-C H-) | 25 - 35 | Methine carbons of the cyclopropane ring. |

| Cyclopropyl (-C H₂-) | 15 - 25 | Methylene carbon of the cyclopropane ring. |

| Methyl (-C H₃) | ~21 | Typical chemical shift for a tolyl methyl group. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: The Causality Behind IR Analysis

IR spectroscopy excels at identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent and diagnostic feature is the carboxylic acid group, which gives rise to two unmistakable absorptions. The O-H bond vibration appears as an exceptionally broad band due to strong intermolecular hydrogen bonding, which forms a stable dimeric structure.[10][11] This broadness is a hallmark of carboxylic acids. The second key feature is the intense C=O (carbonyl) stretching vibration.[8]

Trustworthiness: A Self-Validating IR Protocol

The following protocol ensures a clean and interpretable spectrum, free from common artifacts.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Acquire a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing & Cleaning:

-

The instrument software will automatically subtract the background spectrum.

-

Perform a baseline correction if necessary to ensure all peaks originate from the zero-absorbance line.

-

Data Interpretation & Predicted IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | This is the most characteristic peak, often spanning a wide range and overlapping with C-H stretches.[10] |

| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3100 | Medium, Sharp | These sharp peaks are often seen superimposed on the broad O-H band. |

| C=O Stretch (Carbonyl) | 1690 - 1725 | Strong, Sharp | The position indicates a hydrogen-bonded (dimeric) carboxylic acid. Conjugation with the cyclopropane ring may slightly lower this frequency.[8] |

| C=C Stretch (Aromatic) | ~1610, ~1515 | Medium to Weak | Characteristic vibrations of the benzene ring. |

| C-O Stretch (Carboxylic Acid) | 1200 - 1320 | Medium | Associated with the C-O single bond of the carboxyl group. |

| O-H Bend | ~920 | Medium, Broad | An out-of-plane bend characteristic of a dimeric carboxylic acid. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: The Causality Behind MS Analysis

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for preserving the molecular ion. In negative ion mode, ESI will readily deprotonate the carboxylic acid to yield the [M-H]⁻ ion. In positive ion mode, the [M+H]⁺ or [M+Na]⁺ adducts can be observed. Harder ionization techniques like Electron Ionization (EI) will induce more fragmentation, providing structural information.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase.

-

-

Instrument Setup & Data Acquisition:

-

The sample is introduced into the mass spectrometer via a liquid chromatography (LC) system, which ensures only a pure compound enters the source.

-

Set the ESI source to operate in either negative or positive ion mode.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

-

Tandem MS (MS/MS) for Fragmentation:

-

To confirm the structure, perform a product ion scan (MS/MS) by selecting the molecular ion (e.g., [M-H]⁻ at m/z 175.1) as the precursor.

-

The precursor ion is fragmented in a collision cell, and the resulting fragment ions are analyzed, providing a fragmentation fingerprint.

-

Data Interpretation & Predicted MS Data

| Ion | Predicted m/z | Ionization Mode | Notes |

| [M-H]⁻ | 175.076 | ESI (-) | The deprotonated molecule (C₁₁H₁₁O₂⁻). This is often the base peak in negative mode. |

| [M+H]⁺ | 177.091 | ESI (+) | The protonated molecule (C₁₁H₁₃O₂⁺). |

| M⁺• | 176.084 | EI | The molecular ion. |

| [M-COOH]⁺ | 131.086 | EI | A common and significant fragment resulting from the loss of the carboxyl group as a radical (•COOH, 45 Da). |

| [C₇H₇]⁺ | 91.054 | EI | The tropylium ion, a very stable fragment characteristic of tolyl-containing compounds. |

Visualizing the Workflow

Effective experimental design follows a logical progression. The following diagrams illustrate the standard workflows for the spectroscopic analyses described.

Caption: Standard workflow for NMR spectroscopic analysis.

Caption: Workflow for ATR-IR spectroscopy.

Caption: Workflow for LC-MS/MS analysis.

Comprehensive Data Summary

This table provides a consolidated overview of the key predicted spectroscopic data for this compound.

| Technique | Feature | Predicted Value |

| ¹H NMR | Carboxylic Proton (δ) | > 10.0 ppm |

| Aromatic Protons (δ) | ~7.05 - 7.15 ppm | |

| Cyclopropyl Protons (δ) | 1.0 - 2.6 ppm | |

| Methyl Protons (δ) | ~2.30 ppm | |

| ¹³C NMR | Carbonyl Carbon (δ) | 175 - 180 ppm |

| Aromatic Carbons (δ) | 126 - 142 ppm | |

| Cyclopropyl Carbons (δ) | 15 - 35 ppm | |

| Methyl Carbon (δ) | ~21 ppm | |

| IR | O-H Stretch (cm⁻¹) | 2500 - 3300 (very broad) |

| C=O Stretch (cm⁻¹) | 1690 - 1725 (strong) | |

| MS | [M-H]⁻ (m/z) | 175.076 |

| [M+H]⁺ (m/z) | 177.091 | |

| Molecular Ion (m/z) | 176.084 |

This guide provides a robust framework for the spectroscopic analysis of this compound. By understanding the principles behind the data and adhering to rigorous experimental protocols, researchers can confidently elucidate and confirm the structure of this and related molecules.

References

-

Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218-3223. [Link]

-

Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES. [Link]

-

Baranac-Stojanović, M. (2014). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Chemistry, 2014, 1-7. [Link]

-

Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society. [Link]

-

Amanote Research. (n.d.). (PDF) Nuclear Magnetic Resonance Spectroscopy. Cyclopropane. [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

-

Pharmaffiliates. (n.d.). rel-(1R,2R)-2-(p-Tolyl)cyclopropane-1-carboxylic Acid. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

PubChem. (n.d.). 1-(p-Tolyl)cyclopropanecarboxylic acid. [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopropanecarboxylic acid. In NIST Chemistry WebBook. [Link]

-

Lookchem. (n.d.). Cas 869941-94-6,2-P-TOLYL-CYCLOPROPANECARBOXYLIC ACID. [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopropanecarboxylic acid chloride. In NIST Chemistry WebBook. [Link]

-

Larose, J., et al. (2023). New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. Chemosphere, 345, 140349. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives [authors.library.caltech.edu]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR [m.chemicalbook.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. echemi.com [echemi.com]

¹H NMR and ¹³C NMR of 2-(p-Tolyl)cyclopropanecarboxylic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(p-Tolyl)cyclopropanecarboxylic acid

Introduction: Unraveling Complexity in a Compact Core

The 2-arylcyclopropanecarboxylic acid motif is a privileged scaffold in medicinal chemistry and materials science, prized for its rigid, three-dimensional structure that allows for precise spatial positioning of functional groups. This compound serves as an exemplary model for understanding the intricate nuclear magnetic resonance (NMR) characteristics of this class. Its structure, featuring a strained three-membered ring flanked by aromatic and carboxylic acid moieties, presents a fascinating case study in how electronic and steric factors conspire to produce a unique and information-rich NMR spectrum.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will dissect the expected chemical shifts, coupling constants, and the critical role of stereochemistry. This document is intended for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation and stereochemical assignment of complex small molecules. The principles discussed herein are foundational for confirming synthesis, determining purity, and understanding the conformational behavior of cyclopropane-containing compounds.

Molecular Structure and Stereoisomerism: The Cis/Trans Dichotomy

A crucial first step in any NMR analysis is to consider the possible stereoisomers of the molecule. This compound exists as two diastereomers: cis and trans, depending on the relative orientation of the p-tolyl and carboxyl groups. Each of these diastereomers is chiral and exists as a pair of enantiomers.

Figure 2: Key proton coupling relationships in the trans-cyclopropane ring.

-

Vicinal Coupling (³J): The most critical observation is that the coupling constant between protons in a cis relationship is significantly larger than for protons in a trans relationship. [1][2] * ³J_cis: Typically ranges from 7-11 Hz.

-

³J_trans: Typically ranges from 4-7 Hz. [2]* Geminal Coupling (²J): The coupling between the two non-equivalent protons on the same carbon (H-d) is also characteristic, with values often in the range of -4 to -8 Hz (the sign is typically negative but only the magnitude is observed in a standard 1D spectrum). [3][4] By analyzing the multiplicity of each cyclopropyl proton signal and extracting the coupling constants, an unambiguous assignment of the trans (or cis) configuration can be made.

-

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule.

Expected Chemical Shifts (δ)

-

Carbonyl Carbon (C=O): This carbon is significantly deshielded and appears in the δ 170-185 ppm region. [5][6][7][8]It is characteristically upfield from aldehyde or ketone carbonyls (190-220 ppm) due to the shielding effect from the lone pair electrons on the adjacent hydroxyl oxygen. [6][9]

-

Aromatic Carbons: Due to the plane of symmetry in the p-tolyl group, four distinct aromatic carbon signals are expected.

-

Cyclopropyl Carbons: These strained ring carbons are found in the upfield aliphatic region.

-

CH carbons (C2, C1): These carbons, being substituted, will appear further downfield, likely in the δ 25-35 ppm range.

-

CH₂ carbon (C3): This unsubstituted carbon will be the most shielded, appearing around δ 15-20 ppm .

-

-

Methyl Carbon (-CH₃): The tolyl methyl carbon gives a characteristic signal at δ ~21 ppm . [10][12]

Carbon Atom Predicted ¹³C Chemical Shift (δ, ppm) Rationale Carboxyl (C=O) 170 - 185 Deshielded carbonyl carbon, shielded by -OH resonance. [6][8][9] Aromatic (C-ipso, attached to ring) 138 - 142 Quaternary aromatic carbon. Aromatic (C-ipso, attached to CH₃) 135 - 138 Quaternary aromatic carbon. [10] Aromatic (CH) 125 - 130 Two signals expected for the two pairs of equivalent CH carbons. [10][11] Cyclopropyl (CH-COOH) 25 - 35 Deshielded by adjacent carboxyl group. Cyclopropyl (CH-Ar) 25 - 35 Deshielded by adjacent aryl group. Methyl (-CH₃) ~21 Typical for an aryl methyl group. [10][12] | Cyclopropyl (-CH₂-) | 15 - 20 | Shielded aliphatic carbon in a strained ring. |

Table 1: Summary of predicted ¹³C NMR chemical shifts for trans-2-(p-Tolyl)cyclopropanecarboxylic acid.

Experimental Protocols: A Self-Validating System

Acquiring high-quality, reproducible NMR data is paramount. The following protocol outlines the standard operating procedure for this type of analysis.

Sample Preparation

-

Mass Measurement: Accurately weigh 10-15 mg of this compound directly into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative, though the residual solvent peak will be different.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer: Gently swirl or vortex the vial until the sample is fully dissolved. Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Confirmation: Ensure the liquid height in the tube is sufficient for the spectrometer's receiver coils (typically ~4 cm or 1.5 inches).

NMR Data Acquisition

The following are typical parameters for a 400 MHz spectrometer.

-

¹H NMR Acquisition:

-

Experiment: Standard 1D proton (zg30).

-

Spectral Width: 16 ppm (-2 to 14 ppm).

-

Number of Scans (NS): 16-32 scans.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): ~3-4 seconds.

-

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled 1D carbon (zgpg30).

-

Spectral Width: 240 ppm (-10 to 230 ppm).

-

Number of Scans (NS): 1024-4096 scans (¹³C has low natural abundance and requires more scans). [10] * Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): ~1-2 seconds.

-

-

Confirmatory Experiments:

-

D₂O Exchange: Acquire a ¹H spectrum, add 1-2 drops of D₂O, shake, and re-acquire to confirm the -COOH proton.

-

2D NMR: For unambiguous assignment, especially of the complex cyclopropyl region, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.

-

Figure 3: Standardized workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with structural detail. The ¹H NMR spectrum provides definitive evidence for the compound's stereochemistry through the characteristic vicinal coupling constants of the cyclopropyl protons, where ³J_cis > ³J_trans. The ¹³C NMR spectrum confirms the carbon framework, with predictable chemical shifts for the carbonyl, aromatic, cyclopropyl, and methyl carbons. By employing the systematic approach and experimental protocols detailed in this guide, researchers can confidently elucidate the structure and stereochemistry of this molecule and apply these principles to a wide range of related compounds, ensuring the integrity and validity of their scientific findings.

References

-

JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034168). Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]

- Graham, J. D., & Rogers, M. T. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Journal of the American Chemical Society, 84(11), 2249-2254. (Note: A direct clickable link to the full text may require subscription; the search result points to the abstract).

-

Chemistry Stack Exchange. (2018, May 9). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 23). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0059924). Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Ding, G., & Myneni, S. (2006). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 70(1), 134-144. (Note: A direct clickable link to the full text may require subscription).

-

Hutton, H. M., & Schaefer, T. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 40(5), 875-882. Retrieved from [Link]

-

Turi, Z., et al. (1998). 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Journal of the Chemical Society, Perkin Transactions 2, (5), 1087-1092. Retrieved from [Link]

- Wittstruck, T. A., & Trachtenberg, E. N. (1967). Nuclear Magnetic Resonance Spectra of trans-2-Arylcyclopropanecarboxylic Acids. Journal of the American Chemical Society, 89(15), 3803-3810. (Note: A direct clickable link to the full text may require subscription).

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Retrieved from [Link]

-

Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectrum of 12 in a mixture of p-xylene-d10 and benzene.... Retrieved from [Link]

-

PDF. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chegg. (2021, July 19). Question: Aromatic Rings: The 13C NMR spectrum toluene (methylbenzene) is shown below. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Formyl-cyclopropane-1,1-dicarboxylic acid, diethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Solved Aromatic Rings: The 13C NMR spectrum toluene | Chegg.com [chegg.com]

- 12. Toluene(108-88-3) 13C NMR spectrum [chemicalbook.com]

Mass spectrometry analysis of 2-(p-Tolyl)cyclopropanecarboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(p-Tolyl)cyclopropanecarboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Analytical Challenge of a Unique Scaffold

This compound is a molecule of significant interest, embodying a structural motif found in various biologically active compounds and pharmaceutical intermediates. Its unique architecture, featuring a strained cyclopropane ring coupled to an aromatic system and a polar carboxylic acid group, presents a distinct analytical challenge. The successful characterization and quantification of this molecule are paramount for process chemistry, metabolite identification, and quality control in drug development.

This guide provides a comprehensive overview of the mass spectrometric strategies for the analysis of this compound. We will explore two primary workflows, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), moving beyond simple protocols to explain the fundamental rationale behind each experimental choice. Our focus is on building robust, self-validating methods grounded in the principles of ionization, fragmentation, and chromatographic separation.

Chapter 1: Foundational Principles—Choosing the Right Ionization Technique

The choice of ionization technique is the most critical decision in developing a mass spectrometry method. It dictates the nature of the generated ions and, consequently, the structural information that can be obtained. For this compound, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Electron Ionization (EI): Primarily used in conjunction with GC-MS, EI is a high-energy, "hard" ionization technique.[1][2][3] Sample molecules are bombarded with 70 eV electrons, causing them to not only ionize but also to fragment extensively.[3] While this often leads to the absence or low abundance of the molecular ion, the resulting fragmentation pattern is highly reproducible and serves as a structural fingerprint, ideal for library matching and unambiguous identification.[1][2]

-

Electrospray Ionization (ESI): The cornerstone of modern LC-MS, ESI is a "soft" ionization technique that transfers molecules from solution into the gas phase as intact ions.[4][5] For a carboxylic acid, ESI typically operates in negative ion mode to generate the deprotonated molecule, [M-H]⁻, or in positive ion mode to form the protonated molecule, [M+H]⁺.[6][7] This approach provides clear molecular weight information and is the gateway to structural elucidation through subsequent fragmentation via tandem mass spectrometry (MS/MS).[6]

Our exploration will detail how to leverage the strengths of both techniques for a comprehensive analysis.

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

Direct analysis of this compound by GC-MS is challenging due to the low volatility and high polarity imparted by the carboxylic acid group.[8] These characteristics can lead to poor peak shape and thermal degradation in the GC inlet. Therefore, a chemical derivatization step to convert the carboxylic acid into a more volatile and thermally stable ester is mandatory.[8][9][10]

Workflow Diagram: GC-MS Analysis

Caption: Workflow for GC-MS analysis including mandatory derivatization.

Experimental Protocol: Silylation for GC-MS

Rationale: Silylation is a robust and common derivatization technique that replaces the active proton of the carboxylic acid with a nonpolar trimethylsilyl (TMS) group.[11] We recommend N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst for this conversion.[12]

-

Sample Preparation: Transfer a precisely measured aliquot of the sample (e.g., 100 µL) into a 2 mL autosampler vial.

-

Solvent Removal: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is critical to remove all protic solvents (water, methanol) as they will compete for the derivatizing reagent.

-

Derivatization: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA + 1% TMCS to the dried residue.

-

Reaction: Cap the vial tightly and heat at 70°C for 90 minutes to ensure complete derivatization.[12]

-

Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

GC-MS Method Parameters

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time stability and temperature control. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A nonpolar 5% phenyl-methylpolysiloxane phase provides good separation for a wide range of derivatized analytes.[12] |

| Inlet Temperature | 250°C | Ensures efficient volatilization of the TMS-derivatized analyte without causing thermal degradation. |

| Injection Mode | Split (e.g., 20:1) | Prevents column overloading for concentrated samples. Splitless mode may be used for trace analysis. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing optimal chromatographic efficiency. |

| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min | A starting temperature well above the solvent boiling point with a robust ramp ensures good peak shape and elution of the analyte. |

| MS System | Agilent 5977 MSD or equivalent | A standard quadrupole mass analyzer is sufficient for this analysis. |

| Ion Source | Electron Ionization (EI) | Standard for GC-MS, providing reproducible fragmentation. |

| Source Temp. | 230°C | Standard operating temperature to minimize contamination. |

| Quad Temp. | 150°C | Standard operating temperature for stable mass analysis. |

| Scan Range | m/z 40-550 | Covers the expected mass range of the derivatized molecule and its fragments. |

Predicted EI Fragmentation of the TMS-Derivatized Analyte

The analyte, after derivatization, is this compound, TMS ester (MW = 248.14). Under EI, fragmentation will be driven by the stability of the resulting ions.

Caption: Predicted EI fragmentation of TMS-derivatized analyte.

-

Molecular Ion (m/z 248): The molecular ion peak, [M]⁺˙, may be observed, but it is expected to be of low abundance due to the energetic nature of EI.

-

Loss of a Methyl Group (m/z 233): A characteristic fragmentation of TMS derivatives is the loss of a methyl radical (•CH₃) from the silyl group, leading to a stable [M-15]⁺ ion. This peak is often prominent.

-

Formation of the Tolylcyclopropyl Cation (m/z 131): Cleavage of the bond between the cyclopropane ring and the carboxyl group can result in the loss of the •COOTMS radical (117 u), yielding the [C₁₀H₁₁]⁺ ion at m/z 131.

-

Formation of the Tropylium Ion (m/z 91): The tolyl group is prone to rearrangement to the highly stable tropylium cation ([C₇H₇]⁺) at m/z 91. This ion is often the base peak in the spectra of compounds containing a tolyl or benzyl moiety. The formation from m/z 131 involves the loss of the cyclopropane fragment as a neutral species (C₃H₄, 40 u).

Chapter 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow

For many applications, particularly in complex matrices like biological fluids, LC-MS/MS is the preferred platform. It offers high sensitivity and selectivity and, crucially, does not require derivatization for polar analytes like carboxylic acids.[6] Analysis is typically performed in negative ion mode, monitoring the deprotonated molecule [M-H]⁻.

Workflow Diagram: LC-MS/MS Analysis

Caption: Workflow for direct LC-MS/MS analysis of the analyte.

Experimental Protocol: Direct LC-MS/MS

-

Sample Preparation: Dilute the sample in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 acetonitrile:water).

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE) to remove particulates that could damage the LC system.

-

Analysis: Transfer the filtrate to an autosampler vial for injection.

LC-MS/MS Method Parameters

| Parameter | Recommended Setting | Rationale |

| LC System | Waters ACQUITY UPLC or equivalent | UPLC systems provide high resolution and speed, which is beneficial for complex samples. |

| Column | C18 Column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm) | C18 is a versatile reversed-phase chemistry that provides good retention for moderately nonpolar compounds like the target analyte. |

| Mobile Phase A | Water + 0.1% Formic Acid | The acid modifier aids in protonation for positive mode, but in negative mode, it helps control peak shape. A trace of ammonia can be used to enhance deprotonation.[7] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | A common organic solvent for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 5 minutes | A generic gradient suitable for screening. This should be optimized to ensure separation from matrix components. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Column Temperature | 40°C | Elevated temperature reduces viscosity and can improve peak shape. |

| MS System | Triple Quadrupole (e.g., Sciex 7500, Waters Xevo TQ-S) | Essential for quantitative MS/MS experiments (Multiple Reaction Monitoring, MRM). |

| Ion Source | Electrospray Ionization (ESI), Negative Mode | Ideal for generating the [M-H]⁻ ion from the carboxylic acid.[6][7] |

| Precursor Ion (Q1) | m/z 175.1 | The [M-H]⁻ ion of this compound (MW = 176.21). |

| Collision Gas | Argon | Standard inert gas for collision-induced dissociation (CID). |

| Collision Energy (CE) | Optimize (e.g., scan from 10-40 eV) | The energy must be tuned to maximize the signal of the desired product ions. |

Predicted ESI-MS/MS Fragmentation of the [M-H]⁻ Ion

Upon isolation of the precursor ion at m/z 175.1, collision-induced dissociation (CID) will induce fragmentation. For carboxylates, the most common fragmentation pathway is the loss of carbon dioxide (CO₂).

Caption: Predicted ESI-MS/MS fragmentation of the [M-H]⁻ ion.

-

Precursor Ion (m/z 175.1): The deprotonated molecule, [C₁₁H₁₁O₂]⁻, is selected in the first quadrupole.

-

Primary Fragmentation (m/z 131.1): The most energetically favorable fragmentation is decarboxylation, the neutral loss of CO₂ (44 Da), to produce the p-tolylcyclopropyl anion, [C₁₀H₁₁]⁻, at m/z 131.1.[13] This transition (175.1 -> 131.1) is an excellent candidate for a highly specific MRM transition for quantification.

-

Secondary Fragmentation (m/z 91.0): Further fragmentation of the m/z 131.1 ion could lead to the formation of the tolyl anion ([C₇H₇]⁻) at m/z 91.0 via the loss of the cyclopropane ring. The transition 175.1 -> 91.0 could serve as a secondary, confirming MRM transition.

Conclusion: A Dual-Pronged Approach to Comprehensive Analysis

The robust analysis of this compound is best achieved by leveraging the complementary strengths of both GC-MS and LC-MS/MS.

-

For Unambiguous Identification: GC-MS following silylation provides a highly reproducible fragmentation pattern that can be used to build a library entry for confident identification. The rich fragmentation, particularly the formation of the tropylium ion (m/z 91), offers a wealth of structural confirmation.

-

For Sensitive Quantification: LC-MS/MS offers superior sensitivity and is the gold standard for quantification in complex matrices. The direct analysis of the underivatized molecule simplifies sample preparation and the specificity of the MRM transition (m/z 175.1 → 131.1) ensures accurate and reliable results.

By understanding the underlying principles of ionization and fragmentation, researchers can confidently develop and validate methods for this compound, ensuring data integrity from discovery through to production.

References

-

Amoako, D. et al. (2014). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available at: [Link][9]

-

Cai, S. et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry, 95(19), 7648–7655. Available at: [Link][14][15]

-

Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis. Available at: [Link][8]

-

Griffiths, W.J. & Wang, Y. (2019). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Methods, 169, 3-14. Available at: [Link][6]

-

Lewis, S.A. et al. (2018). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. Biomass and Bioenergy, 108, 299-306. Available at: [Link][16][17]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern. Available at: [Link][18]

-

Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. Available at: [Link][7]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link][2]

-

Dua, R. et al. (2006). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Journal of the American Society for Mass Spectrometry, 17(1), 106-116. Available at: [Link][13]

-

Vessecchi, R. et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 433-452. Available at: [Link][4]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link][19]

-

Borges, K.B. et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available at: [Link][5]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link][20]

-

Chromatography Forum. (2018). 1 1-cyclopropanedicarboxylic acid GC Method. Available at: [Link][10]

-

Dziwornu, G.A. et al. (2022). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis. Metabolites, 12(7), 599. Available at: [Link][21]

-

Singh, P. et al. (2024). Optimization of protocol for analysis of dicarboxylic acids in ambient aerosol samples using GC-MS: method comparison and application. Environmental Science and Pollution Research, 31(1), 1-15. Available at: [Link][12]

Sources

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 2. rroij.com [rroij.com]

- 3. m.youtube.com [m.youtube.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. uab.edu [uab.edu]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

- 9. researchgate.net [researchgate.net]

- 10. 1 1-cyclopropanedicarboxylic acid GC Method - Chromatography Forum [chromforum.org]

- 11. gcms.cz [gcms.cz]

- 12. Optimization of protocol for analysis of dicarboxylic acids in ambient aerosol samples using GC-MS: method comparison and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]

- 17. Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]

- 18. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(p-Tolyl)cyclopropanecarboxylic Acid: Synthesis, Characterization, and Predicted Structural Features

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(p-Tolyl)cyclopropanecarboxylic acid, a molecule of interest in organic synthesis and medicinal chemistry. While the experimental crystal structure has not been publicly reported, this document outlines a robust methodology for its synthesis and characterization, and provides expert insights into its expected solid-state structure based on established principles of molecular interactions.

Introduction: The Significance of Substituted Cyclopropanes

This compound (CAS 869941-94-6) is an organic compound with the molecular formula C₁₁H₁₂O₂.[1][2] It belongs to the class of cyclopropane derivatives, which are of significant interest in drug design and materials science. The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) imparts unique chemical reactivity and conformational rigidity, making it a valuable scaffold for creating novel bioactive molecules.[3] The presence of both a carboxylic acid and a p-tolyl group provides functional handles for further chemical modification and specific molecular interactions.

| Property | Value |

| IUPAC Name | 2-(4-methylphenyl)cyclopropanecarboxylic acid |

| CAS Number | 869941-94-6 |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| Canonical SMILES | CC1=CC=C(C=C1)C2CC2C(=O)O |

Synthesis and Spectroscopic Characterization: A Validated Workflow

A reliable synthesis and thorough characterization are paramount to ensure the identity and purity of the target compound before proceeding to crystallization and further studies.

Proposed Synthetic Protocol

A plausible and efficient route to synthesize this compound involves the cyclopropanation of 4-methylstyrene followed by hydrolysis. This method is advantageous as it builds the core cyclopropane ring and introduces the desired substitution pattern in a controlled manner.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of Ethyl 2-(p-Tolyl)cyclopropanecarboxylate.

-

To a stirred solution of 4-methylstyrene (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a catalytic amount of a copper(II) or rhodium(II) catalyst (e.g., Rh₂(OAc)₄).

-

Add ethyl diazoacetate (EDA) (1.1 eq) dropwise to the solution over 1-2 hours, maintaining the temperature at 0-5 °C. The diazoacetate is a key reagent for forming the cyclopropane ring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product by column chromatography on silica gel to yield ethyl 2-(p-tolyl)cyclopropanecarboxylate as a mixture of cis and trans isomers.

-

-

Step 2: Hydrolysis to this compound.

-

Dissolve the ethyl ester from Step 1 in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide (3-5 eq).

-

Heat the mixture to reflux (80-100 °C) for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of ~2 with cold hydrochloric acid (e.g., 2M HCl). The carboxylic acid product will precipitate.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. The isomers may be separated at this stage or during the ester purification step if desired.

-

Spectroscopic Validation

The identity and purity of the synthesized this compound must be confirmed using a suite of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group (two doublets in the 7.0-7.3 ppm range), a singlet for the methyl group protons (~2.3 ppm), and complex multiplets for the cyclopropyl protons and the methine proton adjacent to the carboxylic acid in the 1.0-2.5 ppm range. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal distinct signals for the carboxylic carbonyl carbon (~175-180 ppm), the aromatic carbons, the methyl carbon (~21 ppm), and the carbons of the cyclopropane ring.

-

IR (Infrared) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid dimer at approximately 2500-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C-H stretches for the aromatic and aliphatic portions of the molecule.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 176.21 g/mol .

Crystallization and Crystal Structure Analysis

The solid-state structure, governed by intermolecular interactions, dictates many of the material properties of a compound. While an experimentally determined crystal structure for this compound is not available in the public domain (e.g., the Cambridge Structural Database), we can outline the procedure for obtaining single crystals and predict the primary structural motifs.

Protocol for Single Crystal Growth

Slow evaporation is a reliable method for growing high-quality single crystals suitable for X-ray diffraction.

-

Dissolve a small amount of purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate) to create a saturated or near-saturated solution at room temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial.

-

Cover the vial with a cap that has small perforations or with parafilm pierced with a needle. This allows for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

-

Monitor the vial for the formation of well-defined single crystals.

Predicted Crystal Structure and Intermolecular Interactions

In the absence of experimental data, we can make a highly confident prediction about the primary intermolecular interaction that will dominate the crystal packing of this compound. Carboxylic acids almost universally form strong hydrogen-bonded dimers in the solid state.[4]

The Carboxylic Acid Dimer:

The most energetically favorable interaction is the formation of a centrosymmetric dimer through a pair of O-H···O hydrogen bonds between the carboxylic acid groups of two molecules.[5] This robust supramolecular synthon creates a characteristic eight-membered ring.

Workflow for Structural Prediction and Analysis

Caption: Workflow from synthesis to crystal structure analysis.

Expected Intermolecular Interactions:

Beyond the primary hydrogen-bonded dimer, weaker interactions will likely influence the overall three-dimensional packing of these dimers. These may include:

-

π-π Stacking: The p-tolyl groups could engage in offset π-π stacking interactions with aromatic rings of neighboring dimers.

-

C-H···π Interactions: The cyclopropyl C-H bonds or the methyl C-H bonds could act as weak hydrogen bond donors to the π-system of the tolyl ring.

-

Van der Waals Forces: Dispersive forces will contribute to the overall lattice energy and dense packing of the molecules.

The interplay of these forces dictates the final crystal system, space group, and unit cell parameters. The formation of strong hydrogen bonds is a critical factor that can influence crystallization and the physicochemical properties of the solid form.[6]

Predicted Hydrogen-Bonded Dimer Structure

Sources

Part 1: The Significance of the Cyclopropyl Moiety in Modern Drug Discovery

An In-Depth Technical Guide to the X-ray Crystallography of Substituted Cyclopropanecarboxylic Acids

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, practices, and critical considerations in the X-ray crystallography of substituted cyclopropanecarboxylic acids. We will move beyond rote protocols to explore the causal relationships behind experimental choices, ensuring a deep, actionable understanding of how to obtain high-quality structural data for this unique and pharmaceutically relevant class of molecules.

The cyclopropane ring, a three-membered carbocycle, is far more than a simple saturated ring. Its unique electronic and structural properties make it a "versatile player" in medicinal chemistry.[1][2] The inherent ring strain, a consequence of C-C-C bond angles compressed to 60° from the ideal 109.5°, results in C-C bonds with significant π-character.[2][3][4][5][6] This feature, along with the ring's rigid and planar nature, allows it to serve as a bioisostere for other chemical groups, enhancing metabolic stability, binding affinity, and membrane permeability of drug candidates.[1][2]

Substituted cyclopropanecarboxylic acids are integral components in a range of active pharmaceutical ingredients (APIs), acting as key building blocks or inhibitors.[7][8][] Determining their precise three-dimensional structure via single-crystal X-ray diffraction is not merely an academic exercise; it is a critical step in understanding structure-activity relationships (SAR), optimizing ligand-protein interactions, and securing intellectual property.[10][11] This guide provides the framework for achieving that structural elucidation with confidence.

Part 2: The Crystallographic Journey: From Molecule to Model

The path from a synthesized compound to a refined crystal structure is a multi-stage process where success in each step is predicated on the last. For substituted cyclopropanecarboxylic acids, specific challenges arise due to their conformational rigidity, potential for complex hydrogen bonding, and the influence of various substituents.

The Foundational Step: Crystal Growth

Obtaining a single crystal of suitable size and quality is often the most challenging, rate-limiting step in the entire process.[10] The goal is to guide molecules to self-assemble into a highly ordered, three-dimensional lattice. Carboxylic acids, in particular, present both opportunities and challenges due to their strong hydrogen-bonding capabilities.

Core Principle: Slow and Steady Supersaturation All crystallization strategies aim to bring a solution of the purified compound slowly towards a state of minimum solubility, creating a limited degree of supersaturation that encourages the formation of a few well-ordered crystal nuclei rather than a mass of amorphous precipitate or microcrystals.[10][12]

Step-by-Step Protocol: Screening for Crystallization Conditions

-